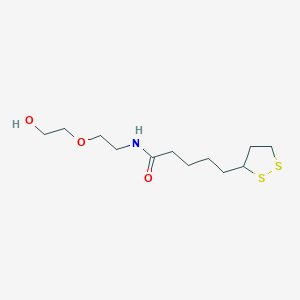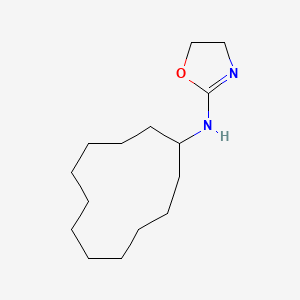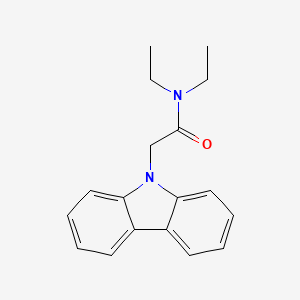
9H-Carbazole-9-acetamide, N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole-9-acetamide, N,N-diethyl- is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various applications, including optoelectronics and electroactive materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-acetamide, N,N-diethyl- typically involves the functionalization of the carbazole core. One common method is the acylation of carbazole with acetic anhydride, followed by N,N-diethylation using diethylamine . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of carbazole derivatives, including 9H-Carbazole-9-acetamide, N,N-diethyl-, often involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Carbazole-9-acetamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce carbazole-9-ethanol .
Applications De Recherche Scientifique
9H-Carbazole-9-acetamide, N,N-diethyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 9H-Carbazole-9-acetamide, N,N-diethyl- involves its interaction with molecular targets and pathways within biological systems. It can act as a mediator in electron transfer processes, which is crucial for its role in optoelectronic applications . Additionally, its ability to form hydrogen bonds and interact with cellular components makes it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
- 9H-Carbazole-9-yl-acetic acid
- 9H-Carbazole-9-yl-methylamine
- 9H-Carbazole-9-yl-ethylamine
Comparison: Compared to its similar compounds, 9H-Carbazole-9-acetamide, N,N-diethyl- is unique due to its specific functional groups, which enhance its solubility and reactivity. Its N,N-diethyl substitution provides distinct electronic properties, making it more suitable for certain applications, such as in optoelectronics and as a precursor for more complex chemical syntheses .
Propriétés
Numéro CAS |
101326-58-3 |
|---|---|
Formule moléculaire |
C18H20N2O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-carbazol-9-yl-N,N-diethylacetamide |
InChI |
InChI=1S/C18H20N2O/c1-3-19(4-2)18(21)13-20-16-11-7-5-9-14(16)15-10-6-8-12-17(15)20/h5-12H,3-4,13H2,1-2H3 |
Clé InChI |
JCKRBQWAYBXLNJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CN1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


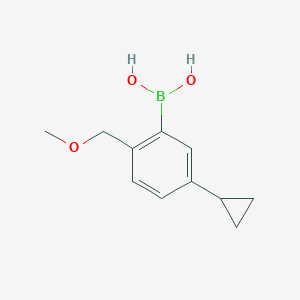
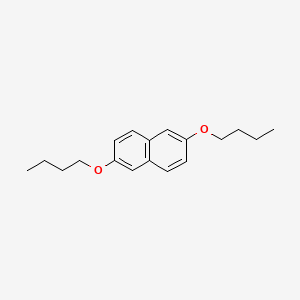
![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)
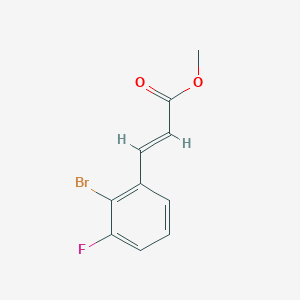
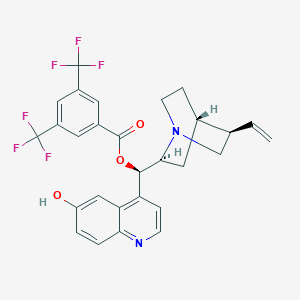
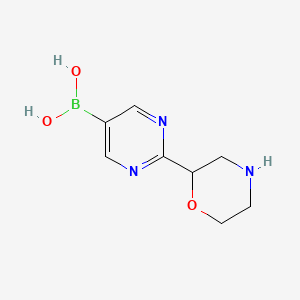
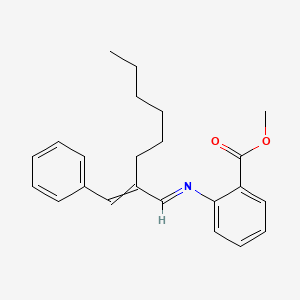

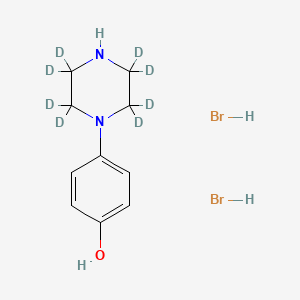
![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)
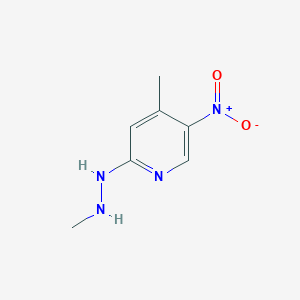
![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)
